molecular formula C7H14ClN3O B6284461 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride CAS No. 1431966-20-9

1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6284461
CAS No.: 1431966-20-9
M. Wt: 191.7
InChI Key:
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Description

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-pyrazol-4-amine and propan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to introduce the propan-2-yloxy group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields.

Scientific Research Applications

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-(ethoxy)-1H-pyrazol-4-amine: Similar in structure but with an ethoxy group instead of a propan-2-yloxy group.

    1-Methyl-3-(methoxy)-1H-pyrazol-4-amine: Contains a methoxy group, leading to different chemical and biological properties.

    1-Methyl-3-(butan-2-yloxy)-1H-pyrazol-4-amine: Features a butan-2-yloxy group, which may affect its reactivity and applications.

Properties

IUPAC Name

1-methyl-3-propan-2-yloxypyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5(2)11-7-6(8)4-10(3)9-7;/h4-5H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRUTXGEYHMVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-20-9
Record name 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride
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